molecular formula C15H13N5O2 B1680855 Inhibidor de Chk2 CAS No. 724708-21-8

Inhibidor de Chk2

Número de catálogo: B1680855
Número CAS: 724708-21-8
Peso molecular: 295.3 g/mol
Clave InChI: SMPPSGXPGZSJCP-FLIBITNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Los inhibidores de la cinasa de punto de control 2 (Chk2) son una clase de compuestos que se dirigen a la cinasa serina/treonina Chk2, que desempeña un papel crucial en la vía de respuesta al daño del ADN. Chk2 se activa en respuesta a las roturas de doble cadena del ADN y está involucrado en el arresto del ciclo celular, la reparación del ADN y la apoptosis. La inhibición de Chk2 puede mejorar la eficacia de las terapias contra el cáncer al prevenir la reparación del ADN dañado en las células cancerosas, promoviendo así la muerte celular.

Aplicaciones Científicas De Investigación

Cancer Therapy

Chk2 inhibitors are primarily studied for their potential to enhance the efficacy of existing cancer treatments. They work by:

  • Enhancing Chemotherapy Efficacy : Inhibitors like CCT241533 have shown promise in increasing the sensitivity of cancer cells to chemotherapeutic agents such as cisplatin and doxorubicin. For instance, studies indicate that Chk2 inhibition can amplify cisplatin-induced apoptosis in ovarian cancer cells, particularly those with defective p53 pathways .
  • Combination Therapies : Research has demonstrated that combining Chk2 inhibitors with other targeted therapies can lead to synergistic effects. For example, concurrent use of Chk2 and ERK inhibitors has been shown to significantly increase apoptosis in diffuse large B-cell lymphoma (DLBCL) models . This combination therapy not only reduces tumor growth but also enhances DNA damage response markers, indicating a robust therapeutic strategy.
  • Targeting Specific Cancer Types : Inhibitors like AZD7762 have been investigated for their ability to suppress tumor growth in various cancers, including pancreatic ductal adenocarcinoma. These compounds target specific pathways associated with cancer cell proliferation and survival .

Neuroprotection

Recent studies have highlighted the potential of Chk2 inhibitors in treating neurodegenerative diseases characterized by DNA damage:

  • Neurodegenerative Disease Models : Inhibition of Chk2 has been linked to neuroprotection and improved recovery from spinal cord injuries in animal models. For instance, small-molecule inhibitors have demonstrated the ability to promote axon regeneration and functional recovery after nerve damage . This suggests that Chk2 inhibition could be a novel approach for treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where DNA repair mechanisms are compromised.

Viral Infections

Chk2 inhibitors are also being explored for their role in combating viral infections:

  • Hepatitis C Virus : Studies indicate that the hepatitis C virus relies on Chk2 for RNA replication. Thus, inhibiting Chk2 may impair viral replication, offering a potential therapeutic avenue for HCV infections .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of Chk2 inhibitors:

Study Inhibitor Application Key Findings
CCT241533Ovarian CancerEnhanced cisplatin-induced apoptosis; 80-fold selectivity over CHK1
CHK2 inhibitor II & ERK inhibitorDLBCLIncreased apoptosis and reduced tumor growth when used together
AZD7762Pancreatic CancerSuppressed tumor cell invasiveness; enhanced chemosensitivity
Small-molecule inhibitorsNeuroprotectionPromoted axon regeneration post-injury; functional recovery observed

Análisis Bioquímico

Biochemical Properties

Chk2 Inhibitor interacts with several enzymes and proteins within the cell. Its primary target is the Chk2 kinase, a key component of the DDR pathway . Upon DNA damage, Chk2 is activated and phosphorylates numerous proteins to induce the appropriate cellular response . Chk2 Inhibitor acts by blocking this kinase activity, thereby influencing the DDR .

Cellular Effects

The effects of Chk2 Inhibitor on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Chk2 Inhibitor can halt cell growth and division at several possible checkpoints in the cell cycle and initiate different DNA repair processes depending on the nature of the damage .

Molecular Mechanism

Chk2 Inhibitor exerts its effects at the molecular level through various mechanisms. It binds to the Chk2 kinase, inhibiting its activity and thereby altering the DDR . This inhibition can lead to changes in gene expression and enzyme activation or deactivation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chk2 Inhibitor can change over time. For instance, short-term treatment with Chk2 Inhibitor can result in the depletion of certain cell types, while longer treatment can induce broader effects on cellular function .

Dosage Effects in Animal Models

The effects of Chk2 Inhibitor can vary with different dosages in animal models. For example, a study found that the combination of Chk2 Inhibitor and another drug demonstrated a synergistic effect in reducing tumor volume in mice .

Metabolic Pathways

Chk2 Inhibitor is involved in several metabolic pathways. It interacts with enzymes such as the ataxia telangiectasia and Rad3-related kinase (ATR) and ataxia telangiectasia mutated kinase (ATM) in response to DNA replication stress or DNA damage .

Transport and Distribution

Chk2 Inhibitor is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is known that a fraction of Chk2 associates with the centrosomes during mitosis .

Subcellular Localization

Chk2 Inhibitor is primarily localized in the nucleus in interphase cells. During mitosis, a fraction of Chk2 associates with the centrosomes, from early mitotic stages until cytokinesis . This subcellular localization plays a crucial role in its activity and function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Un enfoque común es el uso de un andamiaje basado en quinoxalina, que se puede sintetizar a través de una reacción de condensación entre una o-fenilendiamina y un compuesto 1,2-dicarbonílico . Se pueden realizar modificaciones posteriores, como la halogenación, la alquilación o la acilación, para introducir los grupos funcionales deseados.

Métodos de Producción Industrial: La producción industrial de inhibidores de Chk2 implica la optimización de la ruta sintética para la síntesis a gran escala. Esto incluye la selección de reactivos rentables, la optimización de las condiciones de reacción para maximizar el rendimiento y el desarrollo de métodos de purificación para garantizar la alta pureza del producto final. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la cristalización se utilizan comúnmente para la purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones: Los inhibidores de Chk2 principalmente experimentan reacciones de sustitución, donde los grupos funcionales en el andamiaje central se reemplazan con otros grupos para mejorar la actividad. Las reacciones de oxidación y reducción también se emplean para modificar el estado de oxidación de ciertos grupos funcionales, alterando así las propiedades del compuesto.

Reactivos y Condiciones Comunes:

    Reacciones de Sustitución: Se utilizan comúnmente reactivos halogenados (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles).

    Reacciones de Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

    Reacciones de Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos Principales: Los principales productos formados a partir de estas reacciones son inhibidores de Chk2 modificados con mayor potencia, selectividad y propiedades farmacocinéticas.

Comparación Con Compuestos Similares

Los inhibidores de Chk2 a menudo se comparan con otros inhibidores de la cinasa de punto de control, como los inhibidores de Chk1 y los inhibidores duales de Chk1/Chk2. Si bien Chk1 y Chk2 comparten algunas similitudes estructurales, tienen funciones distintas en la vía de respuesta al daño del ADN .

Compuestos Similares:

    Inhibidores de Chk1: Se dirigen a Chk1, otra cinasa clave en la vía de respuesta al daño del ADN. Los inhibidores de Chk1 se utilizan principalmente para mejorar la eficacia de los agentes dañadores del ADN en la terapia contra el cáncer.

    Inhibidores duales de Chk1/Chk2: Se dirigen tanto a Chk1 como a Chk2, proporcionando una inhibición más amplia de la vía de respuesta al daño del ADN.

Singularidad de los Inhibidores de Chk2:

Los inhibidores de Chk2 representan una clase prometedora de compuestos con un potencial significativo en la terapia contra el cáncer y otras aplicaciones de investigación científica. Su capacidad para dirigirse selectivamente a la vía de respuesta al daño del ADN los convierte en herramientas valiosas para estudiar los procesos celulares y desarrollar nuevas estrategias terapéuticas.

Actividad Biológica

Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase involved in the cellular response to DNA damage. Its inhibition has garnered significant interest in cancer therapy and neuroprotection due to its role in regulating cell cycle checkpoints, apoptosis, and DNA repair mechanisms. This article explores the biological activity of Chk2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.

Chk2 is activated in response to DNA damage signals, primarily through phosphorylation by ataxia telangiectasia mutated (ATM) kinase. Once activated, Chk2 phosphorylates several downstream targets, including the tumor suppressor protein p53, which orchestrates the cellular response to DNA damage by inducing cell cycle arrest and apoptosis . The inhibition of Chk2 disrupts this signaling pathway, leading to various biological outcomes:

  • Cell Cycle Regulation : Chk2 inhibitors can prevent the activation of cell cycle checkpoints, allowing cells with damaged DNA to progress through the cell cycle unchecked.
  • Apoptosis Induction : By inhibiting Chk2, cells may evade apoptosis under conditions where they would normally be programmed to die, particularly in cancer cells with dysfunctional p53 pathways .
  • Enhanced Chemotherapeutic Efficacy : Chk2 inhibitors can sensitize cancer cells to chemotherapy and radiotherapy by impairing their ability to repair DNA damage .

Table: Summary of Chk2 Inhibitors and Their Biological Activities

Compound NameIC50 (nM)SelectivityMechanism of ActionTherapeutic Application
CCT241533380-fold over CHK1ATP-competitive inhibitor; promotes apoptosis via p53Cancer therapy
CHK2 Inhibitor IIN/ASpecific for CHK2Enhances ERK inhibition-induced apoptosis in DLBCLTreatment of diffuse large B-cell lymphoma
7-HydroxystaurosporineN/AN/ACell cycle checkpoint abrogator; increases DNA damageCancer treatment

Case Study 1: Chk2 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)

A study investigated the effects of combining CHK2 inhibitors with ERK inhibitors in DLBCL models. The results indicated that co-administration significantly enhanced apoptosis compared to either treatment alone. This combination also led to increased phosphorylation of H2AX and PARP cleavage, markers indicative of DNA damage and apoptosis . The study utilized xenograft models in SCID mice, demonstrating that combined treatment resulted in substantial tumor growth suppression without significant toxicity .

Case Study 2: Neuroprotective Effects of Chk2 Inhibition

Research has shown that inhibiting Chk2 can promote neuroprotection and enhance axon regeneration following spinal cord injuries. In rodent models, the application of small-molecule Chk2 inhibitors resulted in improved neuronal survival and functional recovery after acute trauma . This suggests a potential therapeutic avenue for treating neurodegenerative conditions through modulation of Chk2 activity.

Research Findings

Recent studies have provided insights into the diverse applications of Chk2 inhibitors beyond oncology:

  • Hepatitis C Virus (HCV) Treatment : Some research indicates that HCV relies on Chk2 for RNA replication. Inhibition of Chk2 may disrupt this process, presenting a novel antiviral strategy .
  • Chronic Lung Fibrosis : Preclinical studies have demonstrated that Chk2 inhibition can alleviate lung fibrosis resulting from acute organ damage, indicating its potential in treating fibrotic diseases .

Propiedades

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPRPGFGRQXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt (13 mg, 0.027 mmol), in MeOH (5 mL) is added sodium acetate trihydrate (24 mg, 0.18 mmol) and 10% Pd/C (4.5 mg). It is stirred at room temperature under a hydrogen atmosphere overnight and then the catalyst is removed by filtration. The solution is concentrated and the residue is purified by HPLC (C18 column, eluted with CH3CN/H2O with 0.05% TFA) to give 5-(2-amino-5-oxo-3.5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one; 1H NMR (DMSO-d6) δ 3.30-3.36 (m, 4H), 7.20 (t, 1H, J=7.6 Hz), 7.33 (t, 1H, J=7.2 Hz), 7.53 (t, 1H, J=7.6 Hz), 7.58 (d, 1H, J=7.2 Hz), 8.36 (t, 1H, J=2.4 Hz), 9.20 (bs, 1H), 10.37 (bs, 1H), 12.45 (s, 1H); m/z [M++1] 296.1.
Name
5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC1=NC(=O)C(=C2CCNC(=O)c3[nH]c4ccc(Br)cc4c32)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chk2 Inhibitor
Reactant of Route 2
Chk2 Inhibitor
Reactant of Route 3
Reactant of Route 3
Chk2 Inhibitor
Reactant of Route 4
Reactant of Route 4
Chk2 Inhibitor
Reactant of Route 5
Chk2 Inhibitor
Reactant of Route 6
Chk2 Inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.